N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-4-28-19-13-12-16(23-24-19)14-8-10-15(11-9-14)22-21(25)20-17(26-2)6-5-7-18(20)27-3/h5-13H,4H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURGEIBJBLQQKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert specific functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of certain kinases or enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features, applications, and data for compounds analogous to N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide:
Key Differentiators
Substituent Diversity: The ethoxypyridazine group in the target compound distinguishes it from isoxaben (isoxazole) and compound 33e (benzimidazole). Dimethoxy positioning: All compounds share 2,6-dimethoxybenzamide, but substituents on the adjacent aromatic ring dictate function. For example, isoxaben’s bulky isoxazole group enhances herbicidal activity, while 33e’s bromo-benzimidazole improves kinase inhibition .
Pharmacokinetic and Synthetic Profiles: Compound 33e demonstrates optimized pharmacokinetics (e.g., LC-MS data) for kinase inhibition, synthesized via amide coupling . SiFA-M-FP,5’s fluorosilyl group enables radiopharmaceutical applications, synthesized via a rapid Michael addition (10 minutes, 49% yield) .
Biological Targets: Isoxaben directly inhibits plant cellulose synthase, while kinase inhibitors like 33e target human enzymes . The ethoxypyridazine moiety in the target compound may interact with analogous or novel biological pathways.
Research Implications and Gaps
- Agrochemical Potential: Structural alignment with isoxaben suggests herbicidal utility, but empirical validation is needed to confirm target specificity and efficacy .
- Kinase Inhibition : The dimethoxybenzamide scaffold is shared with kinase inhibitors (e.g., 33e), implying possible repurposing for therapeutic applications .
Biological Activity
N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide is a compound of interest due to its potential therapeutic applications, particularly in the modulation of biological pathways such as the Hedgehog signaling pathway. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 379.409 g/mol
- LogP : 3.5 (indicating moderate lipophilicity)
The compound features a pyridazine moiety linked to a dimethoxybenzamide structure, which is crucial for its biological interactions.
This compound primarily acts as a modulator of the Hedgehog signaling pathway, which is vital in various developmental processes and has been implicated in several cancers. The compound inhibits the pathway by targeting Smoothened (Smo), a key protein in this signaling cascade.
Table 1: Summary of Biological Activities
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown effectiveness in reducing cell viability in pancreatic and breast cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
-
Hedgehog Pathway Modulation :
- A study conducted on mice bearing xenografts of human tumors revealed that treatment with this compound resulted in a marked reduction in tumor size compared to controls. This effect was attributed to the compound's ability to inhibit Smo activity effectively.
-
Cell Line Studies :
- In a series of experiments using MDA-MB-231 breast cancer cells, the compound was found to induce apoptosis through the activation of caspase pathways. Flow cytometry analyses demonstrated an increase in early and late apoptotic cells following treatment with varying concentrations of the compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
